molecular formula C13H12BrNO2 B7475604 2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide

2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide

Cat. No. B7475604
M. Wt: 294.14 g/mol
InChI Key: ZEAZSNDPORCLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a synthetic compound that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide is not fully understood. However, it has been hypothesized that the compound works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. The compound has also been found to activate certain signaling pathways that are involved in the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide have been extensively studied. The compound has been found to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines. It has also been found to induce apoptosis in cancer cells, which leads to their death. The compound has also been found to have antimicrobial effects by inhibiting the growth and proliferation of microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide in lab experiments include its high yield of synthesis, its potential applications in medicinal chemistry, and its ability to inhibit the growth and proliferation of cancer cells and microorganisms. The limitations of using the compound in lab experiments include its limited solubility in water, its potential toxicity, and its unknown mechanism of action.

Future Directions

There are several future directions for the study of 2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide. One direction is to study its potential applications in drug discovery and development. The compound has shown promising results in inhibiting the growth of cancer cells and microorganisms, and further research can lead to the development of new drugs for the treatment of cancer and infectious diseases. Another direction is to study the compound's mechanism of action to better understand how it works and to identify potential targets for drug development. Additionally, further research can be conducted to optimize the synthesis method of the compound and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide is carried out through various methods. One of the most common methods is the reaction of 2-bromo-N-methylbenzamide with furan-2-carbaldehyde in the presence of a catalyst such as sodium methoxide. The reaction yields 2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide as a white solid with a high yield.

Scientific Research Applications

2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to be effective against bacterial and fungal infections.

properties

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-15(9-10-5-4-8-17-10)13(16)11-6-2-3-7-12(11)14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAZSNDPORCLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide

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